Thioarginine (hydrobromide)
Description
Overview and Significance in Arginase Research
Thioarginine (hydrobromide) (CAS: 2108196-23-0) is a colorimetric substrate specifically engineered for arginase studies. Arginase, a manganese-dependent metalloenzyme, catalyzes the hydrolysis of L-arginine to L-ornithine and urea, playing dual roles in nitrogen metabolism and immune regulation. Thioarginine’s design replaces the oxygen atom in arginine’s guanidino group with sulfur, enabling real-time tracking of enzymatic activity through reaction with 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB). This generates 2-nitro-5-thiobenzoate, detectable at 405–420 nm, bypassing the need for discontinuous urea quantification.
Key kinetic parameters underscore its utility:
| Parameter | Thioarginine | L-Arginine |
|---|---|---|
| $$ K_m $$ (mM) | 0.5 | 1–5 |
| $$ k_{cat} $$ (min⁻¹) | 18,000 | 1,200–4,500 |
Table 1: Comparative kinetic properties of thioarginine and L-arginine as arginase substrates.
The similarity in $$ Km $$ to physiological arginine (0.5 mM vs. 1–5 mM) ensures relevance to *in vivo* conditions. Its high turnover rate ($$ k{cat} $$) facilitates rapid data acquisition, making it indispensable for high-throughput inhibitor screens.
Historical Context in the Development of Arginase Substrates
The quest for reliable arginase substrates began with L-arginine itself, isolated in 1886. Early assays relied on urea quantification via methods like the Berthelot reaction, which required stopping reactions and suffered from interference. The 2001 introduction of thioarginine by Han and Viola marked a paradigm shift, enabling continuous monitoring through thiol-specific detection.
This innovation coincided with growing interest in arginase’s pathological roles. By the 2010s, arginase overexpression was linked to tumor immune evasion via myeloid-derived suppressor cells (MDSCs), spurring demand for robust assay tools. Thioarginine’s adoption in kits like BPS Bioscience’s ARG1 Inhibitor Screening Assay (Catalog #72048) underscores its centrality to modern immunotherapeutic research.
Relationship to Arginine Metabolism and Enzymatic Pathways
Thioarginine intersects with arginine metabolism at two nodes:
- Competitive Substrate Dynamics : Both arginase and nitric oxide synthase (NOS) compete for L-arginine. Thioarginine’s selective affinity for arginase allows isolated study of this branch, clarifying its regulation under conditions like cancer or infection.
- Product Detection : Hydrolysis yields thioornithine, analogous to ornithine, which participates in polyamine synthesis via ornithine decarboxylase. This positions thioarginine as a probe for downstream metabolic flux.
Structurally, the thioether bridge (-S-) in thioarginine alters electron distribution compared to arginine’s guanidine group, moderating binding affinity while retaining enzymatic recognition.
Chemical Classification and Structural Foundations
Thioarginine (hydrobromide) belongs to the thioamide class, characterized by sulfur substitution in amide bonds. Its systematic name is S-(2-amino-5-guanidinopentyl) thiohydroxyacetate hydrobromide, reflecting:
- A five-carbon backbone derived from L-arginine
- A thioether-linked guanidino group
- Hydrobromide counterion for solubility
| Property | Value |
|---|---|
| Molecular formula | $$ \text{C}6\text{H}{13}\text{N}3\text{O}2\text{S} \cdot \text{HBr} $$ |
| Molecular weight | 272.2 g/mol |
| Solubility | 3 mg/mL in PBS (pH 7.2) |
| SMILES | N/C(SCCCC@HC(O)=O)=N/[H].Br |
Table 2: Chemical properties of thioarginine (hydrobromide).
The crystal structure reveals a planar guanidino group stabilized by resonance, with the thioether sulfur enhancing nucleophilicity for DTNB reactivity. The hydrobromide salt improves aqueous solubility, critical for enzymatic assays.
Properties
Molecular Formula |
C6H13N3O2S · HBr |
|---|---|
Molecular Weight |
272.2 |
InChI |
InChI=1S/C6H13N3O2S.BrH/c7-4(5(10)11)2-1-3-12-6(8)9;/h4H,1-3,7H2,(H3,8,9)(H,10,11);1H |
InChI Key |
WDYKYAZQMBUZCC-UHFFFAOYSA-N |
SMILES |
N/C(SCCC[C@H](N)C(O)=O)=N/[H].Br |
Synonyms |
5-[(aminoiminomethyl)thio]-L-norvaline, hydrobromide |
Origin of Product |
United States |
Scientific Research Applications
Biochemical Research
Substrate for Arginase
Thioarginine (hydrobromide) serves primarily as a colorimetric substrate for arginase , an enzyme that catalyzes the hydrolysis of arginine into urea and ornithine. The reaction produces 2-amino-5-mercaptovaleric acid, which can be quantified spectrophotometrically, allowing researchers to measure arginase activity in various biological samples. The enzyme kinetics parameters for thioarginine show a Michaelis-Menten constant () of 0.5 mM and a turnover number () of 18,000 min, indicating its efficiency as a substrate similar to that of natural arginine .
Metabolic Studies
Investigating Arginine Metabolism
Thioarginine's role extends to studying arginine metabolism and its interactions with other metabolic pathways, including those involving nitric oxide synthase and polyamine synthesis. This compound aids in understanding how variations in substrate concentration affect enzyme regulation and inhibition mechanisms, providing insights into broader metabolic networks.
Clinical Research Applications
Potential Therapeutic Insights
Research involving thioarginine has implications for understanding diseases related to arginine metabolism, such as cardiovascular diseases and certain cancers. By examining how thioarginine interacts with enzymes like arginase, scientists can explore potential therapeutic targets and develop strategies to modulate these pathways for disease intervention .
Case Study 1: Enzyme Kinetics
A study utilized thioarginine as a substrate to investigate the kinetic properties of arginase under various physiological conditions. The results demonstrated that thioarginine could effectively mimic arginine's behavior, supporting its use in kinetic assays to evaluate enzyme activity and inhibition.
Case Study 2: Metabolic Pathway Analysis
In another research project, thioarginine was employed to analyze its effects on nitric oxide production in endothelial cells. The findings revealed that thioarginine influenced nitric oxide synthase activity, suggesting potential roles in vascular function and regulation .
Data Table: Comparison of Substrates
| Substrate | (mM) | (min) | Application |
|---|---|---|---|
| Arginine | 0.5 | 18,000 | Natural substrate for arginase |
| Thioarginine | 0.5 | 18,000 | Colorimetric substrate for arginase |
| N-hydroxy-L-arginine | Variable | Variable | Intermediate in NO synthesis |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues of Arginine
Thioarginine belongs to a family of arginine analogues, including homoarginine , ornithine , and lysine , which share core structural features but differ in functional groups and enzymatic targets (Table 1).
Table 1: Structural and Functional Comparison of Arginine Analogues
| Compound | Structural Feature | Enzymatic Target | Km (mM) | kcat (min⁻¹) | Key Detection Method |
|---|---|---|---|---|---|
| Thioarginine (HBr) | Thioether substitution (S replaces O) | Arginase | 0.5 | 18,000 | DTNB reaction (405–420 nm) |
| L-Arginine | Guanidino group | Arginase | ~0.5 | ~18,000 | Urea/ornithine quantification |
| Homoarginine | Additional methylene group | Arginase (weak) | 2.1* | 1,200* | HPLC/MS |
| Ornithine | Shorter side chain (no guanidino) | Ornithine decarboxylase | N/A | N/A | Fluorometric assays |
*Note: Homoarginine kinetic data are approximate and context-dependent .
Key Findings:
Thioarginine vs. L-Arginine :
- Both compounds exhibit similar Km and kcat values for arginase, indicating comparable binding affinity and catalytic efficiency .
- Functional divergence : While arginase hydrolyzes L-arginine to ornithine and urea, Thioarginine’s thiol product enables real-time, spectrophotometric tracking of enzyme activity without requiring secondary assays .
Thioarginine vs. Homoarginine: Homoarginine, a naturally occurring arginine analogue with an extra methylene group, shows weaker binding to arginase (higher Km, lower kcat) . Unlike Thioarginine, homoarginine is implicated in nitric oxide (NO) metabolism and cardiovascular health, with elevated levels associated with reduced cardiac hypertrophy risk .
Thioarginine vs. Thioarginine’s utility lies in its role as a diagnostic substrate, whereas ornithine is measured to assess arginase activity indirectly .
Functional Analogues in Enzyme Assays
Thioarginine (hydrobromide) is distinct from other hydrobromide salts (e.g., dextromethorphan hydrobromide or galantamine hydrobromide), which target entirely different enzymes (e.g., acetylcholinesterase) and lack the thiol-specific detection mechanism .
Preparation Methods
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₃N₃O₂S·HBr |
| Molecular Weight | 272.2 g/mol |
| Canonical SMILES | N/C(SCCCC@HC(O)=O)=N/[H].Br |
| Solubility (PBS, pH 7.2) | 3 mg/mL |
| Storage Conditions | -20°C, desiccated |
The compound’s solubility in aqueous buffers and stability at low temperatures make it suitable for enzymatic assays requiring prolonged storage.
Stock Solution Preparation
Researchers must prepare stock solutions with meticulous attention to solvent selection and storage protocols to prevent degradation:
| Concentration (mM) | Volume per 1 mg (mL) | Volume per 5 mg (mL) | Volume per 10 mg (mL) |
|---|---|---|---|
| 1 | 3.67 | 18.37 | 36.74 |
| 5 | 0.73 | 3.67 | 7.35 |
| 10 | 0.37 | 1.84 | 3.67 |
Solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or -20°C for one month.
Enzymological Applications and Kinetic Parameters
Thioarginine (hydrobromide) serves as a critical tool for continuous spectrophotometric arginase activity assays.
Mechanism of Action
Arginase catalyzes the hydrolysis of thioarginine to thiocitrulline and thioornithine, releasing a thiol group that reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB²⁻). This product exhibits strong absorbance at 405–420 nm, enabling real-time kinetic measurements.
Kinetic Constants
| Parameter | Value |
|---|---|
| Kₘ | 0.5 mM |
| kₐₜ | 18,000 min⁻¹ |
These values are comparable to those of the natural substrate L-arginine, underscoring thioarginine’s utility in mimicking physiological conditions.
Methodological Insights from Related Syntheses
Although direct synthesis details for thioarginine (hydrobromide) are scarce, methodologies from analogous compounds provide valuable insights.
Cyclopropane-Containing Arginase Inhibitors
The synthesis of bicyclic proline derivatives, as described in PMC literature, involves:
-
Stille Coupling : For introducing allyl groups to bromopyrrole intermediates.
-
Hydroboration-Oxidation : To install boronate esters for subsequent functionalization.
-
Stereospecific Cyclizations : Utilizing LiHMDS-mediated enolate formation and bromine addition to construct fused ring systems.
These techniques could be adapted for introducing sulfur moieties into arginine analogs, though steric and electronic considerations may necessitate modified reaction conditions.
Challenges and Optimization Strategies
Stability and Reactivity Considerations
The thiol group in thioarginine renders it susceptible to oxidation, necessitating inert atmospheres (e.g., nitrogen or argon) during synthesis and storage. Additionally, the hydrobromide salt’s hygroscopicity requires desiccated storage to prevent hydrolysis.
Scalability and Yield Improvements
Gram-scale synthesis of structurally complex analogs, as demonstrated in ACS Publications, often employs:
-
Microwave-Assisted Deprotection : For efficient removal of multiple protecting groups under acidic conditions.
-
Catalytic Asymmetric Methods : To enhance enantiomeric purity without chromatography.
Adopting such advanced techniques could streamline thioarginine production while improving yields.
Q & A
Basic Research Questions
Q. What biochemical assays are commonly used to assess Thioarginine hydrobromide’s enzyme inhibitory activity, and how are they optimized?
- Methodological Answer : Thioarginine hydrobromide is frequently evaluated as a substrate in arginase activity assays. A standard protocol involves UV absorption spectroscopy, where reactions are conducted at room temperature with varying concentrations (e.g., 0–100 nM) and monitored over 30 minutes. Key parameters include substrate purity, buffer composition, and enzyme stability . Researchers should validate assay conditions using positive controls and replicate measurements to ensure reproducibility.
Q. How can researchers synthesize and characterize solid-state forms of Thioarginine hydrobromide?
- Methodological Answer : Solid-state synthesis typically involves recrystallization from hydrobromic acid solutions under controlled temperature and solvent evaporation rates. Characterization methods include X-ray diffraction (XRPD) for crystallinity, thermal gravimetric analysis (TGA) for stability, and spectroscopy (e.g., FTIR) to confirm salt formation. Patent literature provides protocols for scaling up pharmaceutical-grade forms .
Q. What literature review strategies are effective for identifying gaps in Thioarginine hydrobromide research?
- Methodological Answer : Use databases like PubMed and SciFinder with keywords such as "thioarginine hydrobromide," "enzyme inhibition," and "pharmacokinetics." Prioritize peer-reviewed journals over patents for mechanistic insights. Cross-reference citations in recent reviews to identify understudied areas, such as long-term toxicity or synergistic drug interactions .
Advanced Research Questions
Q. How should researchers address contradictions in Thioarginine hydrobromide’s efficacy across preclinical models?
- Methodological Answer : Discrepancies may arise from variations in animal models (e.g., tumor type, genetic background) or dosing regimens. To resolve this, conduct meta-analyses of existing data, standardize experimental conditions (e.g., scopolamine-induced models for neurological studies ), and validate findings using orthogonal assays (e.g., in vitro cytotoxicity paired with in vivo pharmacokinetics). Transparent reporting of confounding variables is critical .
Q. What statistical frameworks are recommended for analyzing dose-response relationships in Thioarginine hydrobromide studies?
- Methodological Answer : Non-linear regression models (e.g., Hill equation) are suitable for dose-response curves. For multi-variable datasets, apply ANOVA with post-hoc Tukey tests to compare groups. Use software like GraphPad Prism to calculate IC₅₀ values and confidence intervals. Ensure raw data is archived for reproducibility, adhering to FAIR principles .
Q. How can mechanistic studies differentiate Thioarginine hydrobromide’s effects from other arginase inhibitors?
- Methodological Answer : Employ competitive binding assays (e.g., surface plasmon resonance) to measure binding affinity (Kd) and specificity. Pair this with molecular docking simulations to predict interactions with arginase active sites. Comparative studies should include structural analogs (e.g., nor-NOHA) and negative controls to isolate hydrobromide-specific effects .
Q. What protocols ensure stability of Thioarginine hydrobromide in long-term in vivo studies?
- Methodological Answer : Store lyophilized forms at –20°C in desiccated conditions to prevent hydrolysis. For in vivo administration, prepare fresh solutions in sterile saline (pH 6–7) and confirm stability via HPLC at baseline and post-administration timepoints. Include stability data in supplementary materials to support pharmacokinetic claims .
Methodological Considerations
- Hypothesis Formulation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to structure research questions. For example, "Does Thioarginine hydrobromide potentiate chemotherapy in drug-resistant cancers?" aligns with novelty and clinical relevance .
- Experimental Design : Use factorial designs to test multiple variables (e.g., dose, administration route) efficiently. Include power analyses to determine sample sizes, reducing Type II errors .
- Data Contradictions : When conflicting results emerge, re-examine raw data for technical artifacts (e.g., assay interference) and consult multi-disciplinary teams to explore alternative hypotheses .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
